Odm-207

Description

Structure

3D Structure

Properties

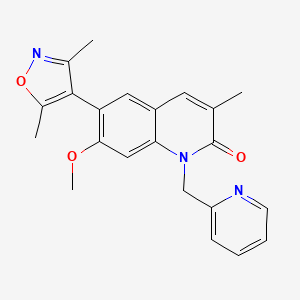

IUPAC Name |

6-(3,5-dimethyl-1,2-oxazol-4-yl)-7-methoxy-3-methyl-1-(pyridin-2-ylmethyl)quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-13-9-16-10-18(21-14(2)24-28-15(21)3)20(27-4)11-19(16)25(22(13)26)12-17-7-5-6-8-23-17/h5-11H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGWSVHZXWFLIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(C=C2N(C1=O)CC3=CC=CC=N3)OC)C4=C(ON=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801503-93-4 |

Source

|

| Record name | ODM-207 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801503934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ODM-207 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL5NEF7JDK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ODM-207: A Technical Guide to a Selective BET Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ODM-207 is a potent, orally bioavailable, and selective pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] Structurally distinct from benzodiazepine-like BET inhibitors such as JQ1, this compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models, including hematological malignancies, prostate cancer, and breast cancer.[1][3][4] Its mechanism of action involves the disruption of chromatin remodeling and the downregulation of key oncogenic drivers, most notably c-Myc.[4] A first-in-human Phase 1 clinical trial (NCT03035591) has established its safety profile and pharmacokinetic properties in patients with selected solid tumors, identifying a maximum tolerated dose and highlighting a narrow therapeutic window.[1][5][6] This guide provides an in-depth overview of the technical data and methodologies associated with the preclinical and clinical evaluation of this compound.

Core Mechanism of Action

BET proteins are epigenetic readers that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to promote the expression of genes involved in cell proliferation and survival.[2] this compound competitively binds to the acetylated lysine recognition motifs within the bromodomains of BET proteins, effectively preventing their interaction with chromatin.[1] This displacement of BET proteins from gene promoter and enhancer regions leads to the transcriptional repression of key oncogenes.[1] A primary and well-documented downstream effect of this compound is the potent downregulation of c-Myc transcription, a critical driver in many human cancers.[4]

The following diagram illustrates the core signaling pathway inhibited by this compound.

Caption: Mechanism of this compound action in the cell nucleus.

Quantitative Data

The following tables summarize the available quantitative data for this compound, covering its biochemical potency, cellular activity, and clinical pharmacokinetics.

Table 1: Biochemical and Cellular Activity

| Parameter | Target/Assay | Value | Source |

| IC₅₀ | BRD4 | ≤ 1 µM | [7] |

| IC₅₀ | DNA Damage Response (DDR) | 2.12 µM | [3] |

Note: Detailed binding affinities (Ki) and IC₅₀ values for individual BET bromodomains (BRD2, BRD3, BRDT) and against a broader panel of non-BET bromodomains are not publicly available but preclinical studies describe this compound as a "highly potent pan-BET inhibitor" with "minimal cross-reactivity".[1][2]

Table 2: Phase 1 Clinical Pharmacokinetics (NCT03035591)

| Parameter | Condition | Value | Source |

| Maximum Tolerated Dose (MTD) | Oral, once daily | 2 mg/kg | [5][6] |

| Time to Peak Concentration (Tₘₐₓ) | N/A | 2 - 6 hours | [2][5] |

| Exposure (AUC₀₋₂₄) | Fed vs. Fasted | 1.5-fold higher under fed conditions | [2][5] |

| Metabolism | Primary Metabolite | Demethylation product | [2][5] |

| Metabolite/Parent Ratio (AUC₀₋t) | Day 1 | 0.1 - 0.2 | [2][5] |

| Metabolite/Parent Ratio (AUC₀₋t) | Day 15 | 0.1 - 0.5 | [2][5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below. These represent standard industry protocols that can be adapted for specific studies.

Cell Viability / Antiproliferation Assay

This protocol is based on standard tetrazolium reduction assays (e.g., MTT) or ATP-based luminescence assays used to determine the IC₅₀ of this compound in cancer cell lines.

Caption: Workflow for a typical cell viability assay.

Methodology:

-

Cell Culture: Culture human prostate (e.g., 22Rv1, VCaP) or breast (e.g., MCF-7) cancer cells in appropriate media (e.g., RPMI-1640 or DMEM with 10% FBS).

-

Seeding: Plate cells in 96-well microplates at a density of 2,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include wells with medium containing the vehicle (DMSO) as a negative control.

-

Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Quantification (ATP-based Assay Example):

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence using a plate reader.

-

-

Analysis: Convert raw luminescence units to percentage of viability relative to the DMSO-treated control wells. Plot the results as a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Western Blot for Target Protein Modulation

This protocol is used to detect changes in the expression of key proteins like c-Myc and ERα following treatment with this compound.

Methodology:

-

Cell Treatment: Seed cells (e.g., 22Rv1 for c-Myc, MCF-7 for ERα) in 6-well plates. Treat with this compound at specified concentrations (e.g., 100 nM, 500 nM) or DMSO for a set time (e.g., 24-48 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-c-Myc, anti-ERα) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., anti-Actin, anti-GAPDH).

-

Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify changes in protein levels relative to the loading control.

In Vivo Xenograft Tumor Model

This protocol describes a subcutaneous xenograft model, such as the 22Rv1 prostate cancer model, to evaluate the in vivo efficacy of this compound.[4]

Methodology:

-

Cell Preparation: Harvest 22Rv1 prostate cancer cells during their exponential growth phase. Resuspend the cells in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at a concentration of approximately 3-7 x 10⁷ cells/mL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 3-7 x 10⁶ cells) into the flank of 6-8 week old male immunodeficient mice (e.g., BALB/c nude or NSG).

-

Tumor Growth and Randomization: Monitor the mice regularly for tumor formation. When tumors reach a palpable volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Treatment Administration: Administer this compound orally, once daily, at the desired dose levels (e.g., 10 mg/kg, 25 mg/kg). The control group receives the vehicle solution.

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size. Euthanize the animals and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, Western blot).

Mandatory Visualizations

Context-Dependent Signaling Pathways

This compound's effects are context-dependent. In prostate cancer, it primarily targets the c-Myc oncogene. In estrogen receptor-positive (ER+) breast cancer, it affects both c-Myc and the ERα signaling axis.

Caption: Context-dependent signaling effects of this compound.

Clinical Trial Workflow (Phase 1)

The first-in-human study of this compound followed a standard Phase 1 dose-escalation design to determine safety and the MTD.

Caption: Workflow of the Phase 1 clinical trial for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. d-nb.info [d-nb.info]

- 6. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

ODM-207: A Technical Overview of a Novel BET Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ODM-207 is a potent and selective, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Structurally distinct from the classic benzodiazepine-based BET inhibitors, this compound has demonstrated significant anti-proliferative activity across a range of hematological and solid tumor models in preclinical studies.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available experimental data for this compound, intended to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 6-(3,5-dimethyl-4-isoxazolyl)-7-methoxy-3-methyl-1-(2-pyridinylmethyl)-2(1H)-quinolinone.[5][6] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 6-(3,5-dimethyl-4-isoxazolyl)-7-methoxy-3-methyl-1-(2-pyridinylmethyl)-2(1H)-quinolinone | [5][6] |

| Molecular Formula | C₂₂H₂₁N₃O₃ | [1][5] |

| Molecular Weight | 375.42 g/mol | [1][5] |

| CAS Number | 1801503-93-4 | [1][5] |

| SMILES | COC1=C(C=C2C=C(C)C(=O)N(CC3=CC=CC=N3)C2=C1)C4=C(C)ON=C4C | [1] |

| Solubility | DMSO: 38 mg/mL (101.21 mM); Ethanol: 4 mg/mL; Water: Insoluble | [1] |

| Storage Stability | ≥ 4 years at -20°C as a solid | [5] |

Mechanism of Action

This compound functions as a pan-inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[2][7] These proteins are epigenetic "readers" that play a crucial role in regulating gene transcription.

The core mechanism involves the following steps:

-

Binding to Acetylated Lysine: BET proteins recognize and bind to acetylated lysine residues on histone tails through their tandem bromodomains.[7]

-

Recruitment of Transcriptional Machinery: This binding event facilitates the recruitment of transcriptional regulators, such as the positive transcription elongation factor b (P-TEFb), to chromatin.

-

Gene Transcription: The assembled complex then promotes the transcription of target genes, many of which are key oncogenes like c-MYC and other drivers of cell proliferation and survival.[3]

This compound competitively binds to the acetylated lysine-binding pockets of the BET bromodomains.[2][6] This prevents the tethering of BET proteins to chromatin, thereby disrupting the downstream transcriptional activation of their target oncogenes.[2][6] This leads to cell cycle arrest, cellular senescence, and apoptosis in susceptible cancer cells.[3][4]

Caption: Mechanism of action of this compound as a BET inhibitor.

Preclinical and Clinical Data

In Vitro Activity

This compound has demonstrated potent anti-proliferative effects across a wide array of cancer cell lines.

| Cell Line Type | Effect | IC₅₀ | Reference |

| Cutaneous Apocrine Sweat Gland Carcinoma | Potent DNA damage response | 2.12 µM | [1] |

| Human Metastatic Apocrine Sweat Gland Cancer | Reduced proliferation | 1.99 µM | [5] |

| PALB2-deficient Sweat Gland Cancer (with Olaparib) | Decreased proliferation, induced DNA double-strand breaks | 650 nM | [5] |

| Various Hematological and Solid Tumors | Potent inhibition of cell viability | Not specified | [4] |

| ER+ Breast Cancer | Inhibition of proliferation, G0/G1 cell cycle arrest | Not specified | [8] |

| Prostate Cancer (VCaP, 22Rv1) | Attenuated cell growth, c-Myc downregulation | Not specified | [3] |

In Vivo Activity

Oral administration of this compound has shown significant tumor growth inhibition in various xenograft models, including those for prostate and breast cancer, at well-tolerated doses.[3][4][8]

Clinical Trial Data

A first-in-human, open-label, Phase 1 study (NCT03035591) evaluated the safety, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with selected solid tumors.[7][9][10]

| Parameter | Finding | Reference |

| Study Population | 35 patients with selected solid tumors, including 12 with castrate-resistant prostate cancer | [7][9] |

| Dosing | Oral, once daily | [7][9] |

| Maximum Tolerated Dose | 2 mg/kg (limited by cumulative toxicity) | [7][9] |

| Dose-Limiting Toxicity | Intolerable fatigue | [7][9] |

| Common Adverse Events | Thrombocytopenia, asthenia, nausea, anorexia, diarrhea, fatigue, vomiting | [7][9] |

| Efficacy | No partial or complete responses were observed | [7][9] |

| Conclusion | This compound showed increasing exposure with dose escalation and was safe up to 2 mg/kg but had a narrow therapeutic window. | [7][9][10] |

Pharmacokinetics

| Parameter | Finding | Reference |

| Absorption | Slow absorption with a median Tₘₐₓ between 2 and 6 hours | [7] |

| Food Effect | Plasma exposure (AUC₀₋₂₄) was 1.5-fold higher under fed conditions compared to fasting. | [7] |

| Metabolism | The main metabolite is a demethylation product of this compound. | [7] |

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol provides a general workflow for assessing the anti-proliferative effects of this compound.

Caption: Workflow for an in vitro cell proliferation assay.

Methodology:

-

Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

The following day, the cells are treated with a serial dilution of this compound.

-

After an incubation period of 48 to 96 hours, a cell viability reagent is added to the wells.[1][4]

-

The signal (e.g., luminescence or absorbance) is measured using a plate reader.

-

The data is normalized to vehicle-treated controls, and the half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.

Western Blot for c-Myc Expression

This protocol outlines the steps to validate the on-target effect of this compound by measuring the downregulation of c-Myc.

Methodology:

-

Prostate cancer cells (e.g., VCaP) are treated with this compound or a vehicle control for a specified time (e.g., 24 hours).

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against c-Myc and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified to determine the relative change in c-Myc expression.[3]

Phase 1 Clinical Trial Design

The NCT03035591 study followed a standard design for a first-in-human dose-escalation trial.

Caption: Logical flow of the NCT03035591 Phase 1 clinical trial.

Methodology: The study consisted of a dose-escalation part and a food-effect evaluation.[7][9]

-

Dose Escalation: A 3+3 design was employed where patients received oral this compound once daily in 28-day cycles. Cohorts of 3-6 patients were enrolled at escalating dose levels until the maximum tolerated dose (MTD) was determined.[7]

-

Food Effect: A separate cohort of patients received a single dose of this compound under fasted conditions, followed by a washout period, and then another dose after a light breakfast to evaluate the effect of food on the drug's pharmacokinetics.[7]

Conclusion

This compound is a novel, potent BET bromodomain inhibitor with a well-defined mechanism of action and demonstrated preclinical anti-tumor activity. While the initial Phase 1 clinical trial indicated a narrow therapeutic window and limited single-agent efficacy in the patient populations studied, the compound remains a valuable tool for epigenetic research.[7][9] Further investigation into combination therapies, such as with PARP inhibitors or CDK4/6 inhibitors, may unlock its therapeutic potential.[5][8] The detailed data and protocols presented in this guide serve as a resource for scientists and researchers dedicated to advancing cancer epigenetics and drug development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | C22H21N3O3 | CID 118224658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours [ouci.dntb.gov.ua]

Unraveling the Pharmacodynamics of ODM-207: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-207 is an orally bioavailable small molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins, which has shown potential as an antineoplastic agent.[1][2] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action through signaling pathway diagrams.

Core Mechanism of Action

This compound functions as a pan-inhibitor of the BET protein family, which includes BRD2, BRD3, BRD4, and BRDT.[2] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery to chromatin, thereby activating the expression of key oncogenes involved in cell proliferation and survival.[2][3]

By competitively binding to the acetylated lysine-binding pockets of BET bromodomains, this compound displaces these proteins from chromatin.[2] This disruption of the BET protein-histone interaction leads to the suppression of target gene transcription, including the critical oncogene MYC.[4] The downregulation of MYC and other oncogenic drivers ultimately results in cell cycle arrest and inhibition of tumor growth.[1][4]

Quantitative Pharmacodynamic Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity

| Target | Parameter | Value (µM) | Cell Line/System |

| BRD4 | IC50 | ≤ 1 | Biochemical Assay |

| DNA Damage Response | IC50 | 2.12 | Cutaneous Apocrine Sweat Gland Carcinoma Cells |

Note: Specific IC50 values for a broad range of cancer cell lines and binding affinities (Kd) for individual BET family members are not publicly available at the time of this guide's compilation.

Table 2: Clinical Pharmacodynamics (Phase 1 Study - NCT03035591) [5][6][7]

| Parameter | Value | Population |

| Maximum Tolerated Dose (MTD) | 2 mg/kg | Patients with selected solid tumors |

| Dose-Limiting Toxicity | Intolerable fatigue | Patients with selected solid tumors |

| Common Adverse Events | Thrombocytopenia, asthenia, nausea, anorexia, diarrhea, fatigue, vomiting | Patients with selected solid tumors |

Signaling Pathway

The following diagram illustrates the established signaling pathway affected by this compound.

Caption: this compound inhibits BET proteins, leading to downregulation of MYC and cell cycle regulators.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's pharmacodynamics. These are generalized protocols that can be adapted for specific experimental needs.

Cell Viability Assay (MTT/XTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow Diagram:

Caption: Workflow for determining cell viability after this compound treatment.

Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle (DMSO) as a negative control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C.

-

Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

-

Incubation: Incubate for 2-4 hours at 37°C, protected from light.

-

Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins, such as MYC, CDK4, and Cyclin D1, following treatment with this compound.

Workflow Diagram:

Caption: Standard workflow for Western blot analysis of protein expression.

Methodology:

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound or vehicle for the desired time. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-MYC, anti-CDK4, anti-Cyclin D1) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

RNA Sequencing (RNA-Seq)

RNA-Seq is used to perform a global analysis of gene expression changes induced by this compound.

Workflow Diagram:

Caption: High-level workflow for RNA sequencing analysis.

Methodology:

-

Cell Treatment and RNA Isolation: Treat cells with this compound or vehicle. Isolate total RNA using a column-based kit or TRIzol reagent.

-

RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

-

Library Preparation: Prepare sequencing libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated upon this compound treatment compared to the vehicle control.

-

Pathway Analysis: Perform gene ontology and pathway enrichment analysis to identify the biological processes affected by this compound.

-

Conclusion

This compound is a potent BET inhibitor that disrupts the transcriptional program of cancer cells by displacing BET proteins from chromatin. This leads to the downregulation of key oncogenes such as MYC, resulting in cell cycle arrest and reduced tumor cell proliferation. While further studies are needed to fully elucidate its efficacy across a broader range of malignancies and to determine more precise pharmacodynamic parameters, the available data and established methodologies provide a solid foundation for ongoing research and development of this promising therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.gustaveroussy.fr [pure.gustaveroussy.fr]

Methodological & Application

Application Notes and Protocols for Preclinical Studies of ODM-207

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the preclinical evaluation of ODM-207, a potent and selective BET bromodomain inhibitor. The following sections detail quantitative data from in vitro and in vivo studies, step-by-step experimental methodologies, and visualizations of key signaling pathways and workflows.

Introduction to this compound

This compound is a novel, orally bioavailable small molecule that targets the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] By binding to the acetylated lysine recognition motifs of BET bromodomains, this compound disrupts chromatin remodeling and prevents the transcription of key oncogenes, such as MYC.[1][2][3] Preclinical studies have demonstrated its anti-tumor activity in various hematological malignancies and solid tumors, including ER+ breast cancer and colon carcinoma.[2][3][4][5][6][7] Notably, this compound has also shown the potential to modulate the tumor immune microenvironment, leading to immune-mediated anti-tumor effects.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vivo Dosage and Administration of this compound

| Animal Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |

| BALB/c Mice | Syngeneic CT26 Colon Carcinoma | 30 mg/kg | Oral | Daily | Statistically significant tumor growth inhibition; comparable to anti-mouse PD-1 antibody. | [4][6] |

| N/A | ER+ Ma3366 Patient-Derived Xenograft | Not Specified | Not Specified | Not Specified | Suppression of tumor growth. | [2][5][7] |

Table 2: In Vitro Efficacy of this compound

| Cell Line/Model | Assay Type | Concentration | Duration | Key Findings | Reference |

| Cutaneous Apocrine Sweat Gland Carcinoma Patient-Derived Tumor Cells | DNA Damage Response | IC50 of 2.12 µM | Not Specified | Potent activity. | [8] |

| Cutaneous Apocrine Sweat Gland Carcinoma Patient-Derived Tumor Cells | Cell Viability | 500 nM | 48 hours | Potentiated by RNAi inhibition of RAD52-dependent HR. | [8] |

| ER+ Breast Cancer Cell Lines | Proliferation | Not Specified | Not Specified | Effective inhibition of proliferation; induction of G0/G1 cell cycle arrest. | [2] |

| ER+ Breast Cancer Cell Lines | Combination Study | Sub-IC50 concentrations | Not Specified | Synergizes with palbociclib (CDK4/6 inhibitor). | [2] |

| Mouse Splenocytes | Immune Cell Activation | Not Specified | 4 days | Increased activated cytotoxic CD8+ T cells (increased IFNγ and granzyme B). | [4][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in preclinical studies of this compound.

Protocol 1: Syngeneic Mouse Tumor Model for In Vivo Efficacy

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in an immunocompetent mouse model.

Materials:

-

BALB/c mice (6-8 weeks old)

-

CT26 colon carcinoma cells

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Standard animal housing and care facilities

Procedure:

-

Cell Culture: Culture CT26 cells in appropriate media until they reach the desired confluence for injection.

-

Tumor Implantation:

-

Harvest and resuspend CT26 cells in sterile PBS or appropriate media.

-

Subcutaneously inject 1 x 10^6 CT26 cells into the flank of each BALB/c mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Measure tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Treatment Administration:

-

Randomize mice into treatment and control groups.

-

Administer this compound (30 mg/kg) or vehicle control orally on a daily basis.

-

-

Endpoint and Analysis:

-

Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint (e.g., maximum allowed size).

-

Euthanize mice and excise tumors for further analysis (e.g., weight, histology, immune cell profiling).

-

Compare tumor growth between the this compound treated and vehicle control groups to determine efficacy.

-

Protocol 2: Patient-Derived Xenograft (PDX) Model for ER+ Breast Cancer

Objective: To assess the anti-tumor activity of this compound in a human-relevant breast cancer model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

ER+ Ma3366 patient-derived breast cancer tissue

-

This compound

-

Surgical tools for tissue implantation

-

Matrigel (optional)

Procedure:

-

Tissue Preparation:

-

Thaw cryopreserved Ma3366 PDX tissue or use fresh tumor fragments.

-

Cut the tumor tissue into small pieces (e.g., 2-3 mm³).

-

-

Surgical Implantation:

-

Anesthetize the mouse.

-

Make a small incision to expose the mammary fat pad.

-

Implant a single tumor fragment into the mammary fat pad. The use of Matrigel can enhance engraftment.

-

Suture the incision.

-

-

Tumor Growth and Treatment:

-

Monitor mice for tumor development.

-

Once tumors are established, randomize mice into treatment groups.

-

Administer this compound or vehicle control according to the planned dosing schedule and route.

-

-

Efficacy Evaluation:

-

Measure tumor volume regularly.

-

At the end of the study, harvest tumors for downstream analysis (e.g., RNA sequencing, western blotting).

-

Protocol 3: In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., ER+ breast cancer cell line)

-

Complete cell culture medium

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle-only wells as a control.

-

-

Incubation:

-

Incubate the plate for the desired duration (e.g., 48-72 hours).

-

-

MTT Addition:

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

-

Solubilization:

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Reading:

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Protocol 4: Western Blotting for Cell Cycle Proteins

Objective: To analyze the effect of this compound on the expression of cell cycle regulatory proteins like CDK4 and Cyclin D1.

Materials:

-

This compound treated and untreated cell lysates

-

Protein lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-CDK4, anti-Cyclin D1, anti-Actin or -Tubulin as loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in protein lysis buffer and quantify protein concentration.

-

SDS-PAGE: Separate protein lysates by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to the loading control to determine changes in protein expression.

Protocol 5: FACS Analysis of Activated CD8+ T Cells

Objective: To quantify the population of activated cytotoxic CD8+ T cells in response to this compound treatment.

Materials:

-

Single-cell suspension from mouse splenocytes or tumor tissue

-

FACS buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies (e.g., anti-CD8, anti-IFNγ, anti-Granzyme B)

-

Fixation and permeabilization buffers

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from the tissue of interest.

-

Surface Staining: Stain the cells with the anti-CD8 antibody.

-

Fixation and Permeabilization: Fix and permeabilize the cells to allow for intracellular staining.

-

Intracellular Staining: Stain the cells with anti-IFNγ and anti-Granzyme B antibodies.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Gate on the CD8+ T cell population and analyze the expression of IFNγ and Granzyme B to determine the percentage of activated cytotoxic T cells.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: Preclinical evaluation workflow for this compound.

References

- 1. 2.11. In Vitro Cell Proliferation Assay [bio-protocol.org]

- 2. Protocol to study the immune profile of syngeneic mouse tumor models. [escholarship.org]

- 3. Approaching RNA-seq for Cell Line Identification [bio-protocol.org]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. wp.uthscsa.edu [wp.uthscsa.edu]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 8. RNA sequencing for cancer cell lines analysis [bio-protocol.org]

ODM-207 Treatment in Patient-Derived Cancer Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-207 is a potent and selective, orally bioavailable pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). Structurally distinct from other well-known BET inhibitors such as JQ1, this compound represents a novel therapeutic agent with significant anti-neoplastic potential.[1] This document provides a comprehensive overview of the preclinical application of this compound in patient-derived cancer cells, including its mechanism of action, quantitative data on its anti-proliferative effects, and detailed protocols for key experimental procedures.

Mechanism of Action

BET proteins are epigenetic "readers" that play a critical role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, which are key markers of active chromatin. This interaction facilitates the recruitment of transcriptional machinery to the promoters and enhancers of target genes, including critical oncogenes like MYC.[2][3]

This compound exerts its anti-cancer effects by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains. This action displaces BET proteins from chromatin, thereby preventing the transcription of key genes involved in cancer cell proliferation, survival, and growth.[1] The downstream effects of this compound are context-dependent, leading to cell cycle arrest, senescence, or apoptosis in different cancer cell types.[1][4]

Caption: Mechanism of action of this compound.

Data Presentation

This compound has demonstrated potent anti-proliferative activity across a range of patient-derived cancer cells. The following table summarizes the available quantitative data on its efficacy.

| Cancer Type | Patient-Derived Model | Readout | IC50 / Effect | Reference |

| Cutaneous Apocrine Sweat Gland Carcinoma | Patient-Derived Tumor Cells | Cell Viability | 2.12 µM | [5] |

| General | N/A | BRD4 Inhibition | ≤ 1 µM | [6] |

| ER+ Breast Cancer | Patient-Derived Xenograft (Ma3366) | Tumor Growth | Significant Suppression | [7] |

| Castrate-Resistant Prostate Cancer (CRPC) | 22Rv1 Xenograft | Tumor Growth | Significant Suppression | [4] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in patient-derived cancer cells.

Cell Viability Assay (4-Day Growth Inhibition)

This protocol is designed to determine the anti-proliferative effect of this compound on patient-derived cancer cells grown in a 2D culture.

Materials:

-

Patient-derived cancer cells

-

Appropriate cell culture medium and supplements

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding:

-

Harvest and count patient-derived cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.01 nM to 10 µM.

-

Include a vehicle control (e.g., 0.1% DMSO in medium).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

-

Incubation:

-

Incubate the plate for 96 hours (4 days) at 37°C in a humidified incubator with 5% CO2.

-

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells.

-

Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Caption: Workflow for cell viability assay.

Western Blotting for Protein Expression Analysis

This protocol is used to assess the effect of this compound on the expression levels of key proteins such as c-Myc, CDK4, and Cyclin D1.

Materials:

-

Patient-derived cancer cells

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-Myc, anti-CDK4, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Boil samples for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze band intensities relative to a loading control (e.g., β-actin).

-

Patient-Derived Xenograft (PDX) Model Study

This protocol outlines the in vivo evaluation of this compound in a patient-derived xenograft model.

Materials:

-

Immunocompromised mice (e.g., NSG or NOD/SCID)

-

Patient-derived tumor fragments or cell suspension

-

Matrigel (optional, for cell suspensions)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

Anesthesia and surgical tools

Procedure:

-

Tumor Implantation:

-

Anesthetize the mice.

-

Implant a small fragment of the patient's tumor subcutaneously into the flank of each mouse. Alternatively, inject a suspension of patient-derived cells mixed with Matrigel.

-

-

Tumor Growth and Cohort Formation:

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer this compound orally once daily at a predetermined dose.

-

Administer the vehicle control to the control group.

-

-

Monitoring and Measurement:

-

Measure tumor volume with calipers twice a week.

-

Monitor the body weight and overall health of the mice.

-

-

Study Endpoint and Analysis:

-

Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Tumor tissue can be used for further analysis (e.g., histology, western blotting, RNA sequencing).

-

Signaling Pathway Visualization

This compound, as a BET inhibitor, broadly impacts transcriptional programs. In ER+ breast cancer, it has been shown to downregulate pathways crucial for cell cycle progression and hormone-driven growth.

Caption: this compound signaling in ER+ breast cancer.

Conclusion

This compound is a promising novel BET inhibitor with demonstrated anti-tumor activity in various patient-derived cancer models. Its mechanism of action, involving the transcriptional repression of key oncogenic drivers, makes it a compelling candidate for further preclinical and clinical investigation. The protocols and data presented here provide a foundational resource for researchers and drug development professionals working with this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Assessing ODM-207 Efficacy in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the efficacy of ODM-207, a potent and selective BET (Bromodomain and Extra-Terminal) inhibitor, in solid tumor models. The protocols outlined below cover key in vitro and in vivo assays to characterize the anti-tumor activity of this compound, from its impact on cell viability and signaling pathways to its effects on tumor growth and the tumor microenvironment.

Introduction to this compound

This compound is an orally bioavailable small molecule that targets the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are epigenetic readers that play a crucial role in regulating gene expression by binding to acetylated lysine residues on histones.[1] By inhibiting this interaction, this compound disrupts chromatin remodeling and downregulates the transcription of key oncogenes, such as MYC, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] Preclinical studies have demonstrated the anti-proliferative effects of this compound in a variety of solid tumor models, including prostate and breast cancer.[2][3] A first-in-human Phase 1 clinical trial (NCT03035591) has evaluated its safety and preliminary efficacy in patients with advanced solid tumors.[4][5][6][7]

Data Presentation: Summary of this compound Activity

The following tables summarize the quantitative data on the anti-tumor activity of this compound from preclinical and clinical studies.

Table 1: Preclinical Activity of this compound in Solid Tumor Models

| Assay Type | Cell Line/Model | Endpoint | Result | Citation |

| In Vitro Cell Viability | Broad panel of solid tumor cell lines | IC50 | Potent inhibition (IC50 ≤ 1 μM for BRD4) | [8] |

| VCaP (Prostate Cancer) | Apoptosis | Induction of apoptosis | [9] | |

| LNCaP (Prostate Cancer) | Cell Cycle | Cell cycle arrest and cellular senescence | [9] | |

| ER+ Breast Cancer Cell Lines | Proliferation | Effective inhibition of proliferation | [3] | |

| In Vivo Tumor Growth | 22Rv1 (Prostate Cancer Xenograft) | Tumor Growth Inhibition | Efficacious suppression of tumor growth | [2] |

| ER+ Ma3366 (Patient-Derived Xenograft) | Tumor Growth Suppression | Suppression of tumor growth | [10] |

Table 2: Overview of Phase 1 Clinical Trial of this compound (NCT03035591)

| Parameter | Description | Result | Citation |

| Study Design | Open-label, dose-escalation study in patients with selected solid tumors. | 35 patients treated. | [4][5] |

| Tumor Types | Castrate-resistant prostate cancer (34%), melanoma (14%), NMC (11%), ER+ breast cancer (11%), other (29%). | Diverse patient population. | [4] |

| Maximum Tolerated Dose (MTD) | The highest dose with acceptable toxicity. | 2 mg/kg. | [4][5] |

| Safety and Tolerability | Most common adverse events. | Thrombocytopenia, asthenia, nausea, anorexia, diarrhea, fatigue, and vomiting. | [4][5] |

| Efficacy | Objective response rate. | No partial or complete responses were observed. | [4][5] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound functions by competitively binding to the bromodomains of BET proteins, preventing their association with acetylated histones. This leads to the transcriptional repression of BET target genes, including the master oncogene MYC. The downregulation of MYC and other cell cycle regulators, such as CDK4 and Cyclin D1, results in G0/G1 cell cycle arrest.[3] Furthermore, this compound can induce apoptosis by increasing the expression of pro-apoptotic regulators.[9]

Experimental Workflow for In Vitro Efficacy Assessment

A typical workflow for assessing the in vitro efficacy of this compound involves a series of assays to determine its effects on cell viability, cell cycle, apoptosis, and target gene expression.

Experimental Protocols

In Vitro Cell Viability Assay (MTT/XTT)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in solid tumor cell lines.

Materials:

-

Solid tumor cell lines

-

Complete culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (for MTT)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

For MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

-

For XTT Assay:

-

Prepare the XTT labeling mixture according to the manufacturer's instructions.

-

Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

-

-

Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Western Blot Analysis

Objective: To assess the effect of this compound on the protein levels of key downstream targets like MYC and BCL2.

Materials:

-

Solid tumor cell lines treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MYC, anti-BCL2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Treat cells with this compound at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a solid tumor xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Solid tumor cell line for implantation

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Protocol:

-

Subcutaneously inject 1-5 x 10^6 tumor cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups daily via oral gavage.

-

Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of each mouse 2-3 times per week.

-

Continue the treatment for the duration of the study (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.

Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Solid tumor cell lines treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Conclusion

The protocols and application notes provided here offer a robust framework for the preclinical assessment of this compound efficacy in solid tumors. By employing these standardized methods, researchers can generate reproducible and comparable data to further elucidate the therapeutic potential of this promising BET inhibitor. Careful execution of these experiments will provide valuable insights into the molecular mechanisms of this compound and guide its continued development for the treatment of cancer.

References

- 1. Facebook [cancer.gov]

- 2. Abstract 4649: this compound, a novel BET-bromodomain inhibitor as a therapeutic approach for the treatment of prostate and breast cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. academic.oup.com [academic.oup.com]

Application Notes and Protocols: ODM-207 in Combination with Other Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-207 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] These proteins are epigenetic readers that play a critical role in the regulation of gene transcription.[2][3] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to chromatin, thereby activating the expression of key oncogenes, such as MYC, and cell cycle regulators.[1][3][4] The inhibition of BET proteins by this compound disrupts these processes, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth in various preclinical cancer models, including hematological malignancies, solid tumors, prostate cancer, and estrogen receptor-positive (ER+) breast cancer.[3][4]

The rationale for combining this compound with other anticancer agents stems from the potential for synergistic or additive effects, the ability to overcome resistance mechanisms, and the possibility of reducing individual drug doses to minimize toxicity. One particularly promising combination is with CDK4/6 inhibitors, such as palbociclib, in ER+ breast cancer. This compound has been shown to downregulate the expression of key cell cycle regulators, including Cyclin D1 and CDK4.[4] This complements the action of palbociclib, which directly inhibits the kinase activity of the Cyclin D1-CDK4/6 complex.[4] Preclinical studies have demonstrated that this combination results in enhanced anti-proliferative activity in ER+ breast cancer cell lines.[4]

These application notes provide an overview of the preclinical data for this compound in combination with other anticancer agents, along with detailed protocols for key experiments to evaluate such combinations.

Data Presentation

The following tables summarize the type of quantitative data that can be generated from preclinical studies of this compound in combination with other anticancer agents.

Illustrative Data: The following data is for illustrative purposes to demonstrate the structure of the tables, as specific quantitative data from the synergistic combination of this compound and palbociclib is not publicly available in detail.

Table 1: In Vitro Cell Viability (IC50) of this compound and Palbociclib in ER+ Breast Cancer Cell Lines (72h treatment)

| Cell Line | This compound IC50 (nM) | Palbociclib IC50 (nM) |

| MCF-7 | 85 | 150 |

| T-47D | 120 | 200 |

| ZR-75-1 | 105 | 180 |

Table 2: Synergistic Effects of this compound and Palbociclib Combination in ER+ Breast Cancer Cell Lines

| Cell Line | Combination | Combination Index (CI) |

| MCF-7 | This compound (40 nM) + Palbociclib (75 nM) | 0.6 |

| T-47D | This compound (60 nM) + Palbociclib (100 nM) | 0.5 |

| ZR-75-1 | This compound (50 nM) + Palbociclib (90 nM) | 0.7 |

| Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |

Table 3: In Vivo Tumor Growth Inhibition in an ER+ Patient-Derived Xenograft (PDX) Model

| Treatment Group | Dose | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 25 mg/kg, p.o., q.d. | 40 |

| Palbociclib | 50 mg/kg, p.o., q.d. | 55 |

| This compound + Palbociclib | 25 mg/kg + 50 mg/kg, p.o., q.d. | 85 |

Mandatory Visualizations

Caption: this compound and Palbociclib signaling pathways.

Caption: Workflow for drug combination evaluation.

Experimental Protocols

Cell Viability Assay for IC50 Determination and Combination Synergy Analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a combination agent (e.g., palbociclib) individually and to assess the synergistic, additive, or antagonistic effects of the combination.

Materials:

-

ER+ breast cancer cell lines (e.g., MCF-7, T-47D, ZR-75-1)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution in DMSO)

-

Palbociclib (stock solution in DMSO)

-

96-well clear flat-bottom cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or resazurin)

-

Solubilization solution (for MTT assay)

-

Plate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment (Single Agent IC50):

-

Prepare serial dilutions of this compound and palbociclib in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Drug Treatment (Combination Assay):

-

Prepare a dose-response matrix of this compound and palbociclib. This typically involves a 5x5 or 7x7 matrix of concentrations around the IC50 values of each drug.

-

Add the drug combinations to the cells as described in step 2.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Viability Measurement (MTT Assay Example):

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

IC50 Determination: Normalize the absorbance data to the vehicle control and plot the percentage of cell viability against the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 values.

-

Synergy Analysis: Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

-

Western Blot Analysis for Protein Expression

Objective: To assess the effect of this compound, alone and in combination with another agent, on the expression levels of key proteins in the target signaling pathway (e.g., c-MYC, Cyclin D1, CDK4, p-pRb, and apoptosis markers like cleaved PARP).

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for target proteins and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction and Quantification:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

In Vivo Xenograft/PDX Model Study

Objective: To evaluate the in vivo efficacy of this compound in combination with another anticancer agent in a tumor model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude)

-

Cancer cells or patient-derived tumor fragments for implantation

-

This compound and combination agent formulated for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

Anesthesia

Protocol:

-

Tumor Implantation:

-

Implant cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Animal Randomization and Treatment:

-

Randomize the mice into treatment groups (e.g., vehicle, this compound alone, combination agent alone, this compound + combination agent).

-

Administer the treatments as per the planned schedule (e.g., daily oral gavage).

-

-

Tumor Growth Monitoring:

-

Measure the tumor volume with calipers twice a week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

-

Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

-

Tumors can be processed for pharmacodynamic biomarker analysis (e.g., Western blot or immunohistochemistry).

-

References

Application Notes and Protocols for Western Blot Analysis of c-Myc Downregulation by ODM-207

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-207 is a potent and highly selective oral inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] These proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, including c-Myc.[3] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to promoter and enhancer regions of target genes.[3] this compound competitively inhibits the bromodomains of BET proteins, preventing their association with chromatin and leading to the transcriptional downregulation of c-Myc.[3] This mechanism makes this compound a promising therapeutic agent for various cancers where c-Myc is a key driver of proliferation and survival, such as prostate and breast cancer.[2][3]

These application notes provide a detailed protocol for utilizing Western blot analysis to quantify the in vitro downregulation of c-Myc protein expression in cancer cell lines upon treatment with this compound.

Data Presentation

The following table summarizes representative quantitative data from Western blot analysis demonstrating the dose-dependent effect of this compound on c-Myc protein levels in the VCaP prostate cancer cell line after a 24-hour treatment period. This data is illustrative and based on findings reported by Björkman et al., 2016.[3]

| This compound Concentration (nM) | c-Myc Protein Level (Normalized to Loading Control) | Percent Downregulation of c-Myc (%) |

| 0 (Vehicle Control) | 1.00 | 0 |

| 10 | 0.75 | 25 |

| 50 | 0.48 | 52 |

| 100 | 0.23 | 77 |

| 250 | 0.11 | 89 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound leading to c-Myc downregulation and the general experimental workflow for the Western blot analysis.

Caption: Signaling pathway of this compound in downregulating c-Myc expression.

References

Application Note: Unveiling the Transcriptional Targets of ODM-207 in Prostate Cancer Cells via RNA-Sequencing

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-207 is a potent and selective orally bioavailable inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] These proteins are epigenetic readers that play a crucial role in regulating gene expression by binding to acetylated lysine residues on histones, which in turn recruits transcriptional machinery to promoters and enhancers. In various cancers, including prostate cancer, BET proteins are key regulators of oncogenes critical for tumor cell proliferation and survival.[3][4] this compound exerts its anti-neoplastic activity by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated chromatin. This leads to the disruption of chromatin remodeling and the downregulation of key oncogenic drivers such as c-Myc.[1][5] This application note provides a detailed protocol for utilizing RNA-sequencing (RNA-seq) to identify the genome-wide transcriptional targets of this compound in a prostate cancer cell line model.

Objective

The primary objective of this study is to delineate the global changes in gene expression in a human prostate cancer cell line (e.g., VCaP or 22Rv1) following treatment with this compound. RNA-sequencing will be employed to identify genes that are significantly up- or down-regulated, thereby revealing the key signaling pathways and cellular processes modulated by this compound. A secondary objective is to confirm the downregulation of the well-established BET inhibitor target, c-Myc, and its associated downstream pathways.